![molecular formula C19H16N4O3 B2636149 5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903869-34-1](/img/structure/B2636149.png)
5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
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Description
5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile, also known as BPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
Furan derivatives are integral in drug design due to their presence in bioactive molecules. A comprehensive review demonstrates the significance of furan-2-yl and thienyl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. These compounds exhibit a variety of activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, showcasing the diverse therapeutic potential of furan derivatives (Ostrowski, 2022).
Synthetic Approaches and Biological Significance of Oxazolone Moieties
Oxazolone, a five-membered heterocyclic compound, is noted for its antimicrobial, anti-inflammatory, anticancer, and other pharmacological activities. The review highlights oxazolone as a critical moiety in drug discovery, elucidating various synthetic routes and its classification into saturated and unsaturated types. This underscores the chemical versatility and broad applicability of oxazolone derivatives in developing new therapeutic agents (Kushwaha & Kushwaha, 2021).
Therapeutic Potential of Oxazole Scaffold
Oxazoles, containing oxygen and nitrogen, are featured in numerous pharmacologically active derivatives. This patent review covers the biological potential of oxazoles, highlighting their role in anticancer, anti-Alzheimer's, anti-hyperglycemic, and anti-inflammatory applications. It illustrates oxazole's adaptability as a scaffold for designing novel therapeutic agents, confirming the significance of oxazole derivatives in medicinal chemistry (Kaur et al., 2018).
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
This review systematizes data on reactions involving arylmethylidene derivatives of furanones, highlighting the diverse compounds produced. It showcases the chemical reactivity and utility of furan derivatives in synthesizing a wide array of compounds, further emphasizing their value in scientific research and pharmaceutical development (Kamneva et al., 2018).
properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-13-15-19(26-17(21-15)16-7-4-12-25-16)23-10-8-22(9-11-23)18(24)14-5-2-1-3-6-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAQOBGLAKGUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
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